molecular formula C12H11ClN4O3 B2674405 ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate CAS No. 123822-72-0

ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate

Cat. No.: B2674405
CAS No.: 123822-72-0
M. Wt: 294.7
InChI Key: LNUCKPDKUPPDSU-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a hydrazono group, a cyano group, and a carbamate group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 4-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazono group. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates or hydrazones.

Scientific Research Applications

Ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyano group can participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-chlorophenyl)hydrazonoacetate
  • Ethyl chloro[(4-chlorophenyl)hydrazono]acetate

Uniqueness

Ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydrazono and cyano groups make it a versatile intermediate for various chemical transformations, setting it apart from similar compounds.

Properties

IUPAC Name

ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-8(13)4-6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUCKPDKUPPDSU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.